6-ベンジルスルファニルキノキサリン

説明

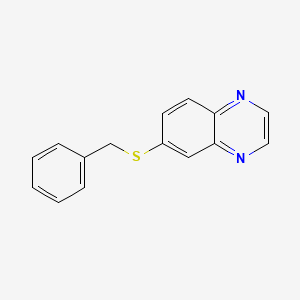

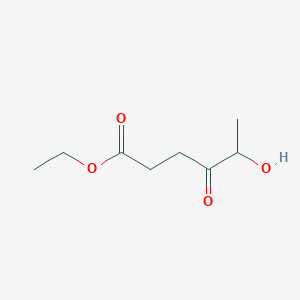

6-Benzylsulfanyl-quinoxaline is a compound with the molecular formula C15H12N2S and a molecular weight of 252.34 .

Synthesis Analysis

Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis

The InChI code for 6-Benzylsulfanyl-quinoxaline is 1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 .Chemical Reactions Analysis

Quinoxalines exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

6-Benzylsulfanyl-quinoxaline is a yellow solid . It has a molecular weight of 252.34 .科学的研究の応用

生物活性分子の設計

6-ベンジルスルファニルキノキサリンは、生物活性分子の設計における重要な足場として機能します。その構造的多様性により、幅広い生物活性を持つ化合物の開発が可能になります。 研究者は、キノキサリン骨格を利用して、さまざまな生物学的標的に作用する分子を創製しており、創薬や医薬品化学における潜在的な応用につながっています .

染料および蛍光材料の開発

この化合物は、染料や蛍光材料の合成に役立ちます。 特定の波長で光を吸収および放出する能力があるため、6-ベンジルスルファニルキノキサリン誘導体は、生物学的染色のための染料や、イメージング用途のための蛍光マーカーを作成するために使用されています .

エレクトロルミネッセンス材料

キノキサリン誘導体のエレクトロルミネッセンス特性により、有機発光ダイオード(OLED)の開発に適しています。 これらの材料は、エネルギー効率が高く、色純度が高いディスプレイや照明システムの製造に不可欠です .

太陽電池用有機増感剤

6-ベンジルスルファニルキノキサリンを含むキノキサリン誘導体は、太陽電池の有機増感剤として使用されます。 太陽エネルギーを電気エネルギーに変換する上で重要な役割を果たし、再生可能エネルギー技術の発展に貢献しています .

高分子光電子材料

6-ベンジルスルファニルキノキサリンを高分子材料に組み込むことで、光電子特性が向上します。 この用途は、太陽電池、センサー、その他の電子デバイスに使用される高度な材料の創製に不可欠です .

薬理学的応用

6-ベンジルスルファニルキノキサリンを含むキノキサリンスルホンアミド誘導体は、幅広い薬理学的活性を示します。利尿薬、抗菌剤、抗真菌剤、神経薬理学的薬剤、抗リーシュマニア剤、抗炎症剤、抗腫瘍剤、抗癌剤としての可能性について研究されています。 これらの化合物は、さまざまな病気に対する効力を高めるために修飾できるため、治療の可能性は大きいです .

作用機序

Target of Action

Quinoxaline derivatives, which include 6-benzylsulfanyl-quinoxaline, have been known to interact with various biologically active pharmacophores, resulting in lead compounds with multi-faceted biological activity . These interactions involve specific as well as multiple targets .

Mode of Action

Quinoxaline derivatives have been observed to undergo new acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 6-Benzylsulfanyl-quinoxaline may interact with its targets in a similar manner.

Biochemical Pathways

It is known that the flux of metabolites through metabolic pathways is controlled by exquisite mechanisms to ensure that the output of the pathways meets biological demand . It is plausible that 6-Benzylsulfanyl-quinoxaline, like other quinoxaline derivatives, may influence these metabolic pathways.

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME properties of 6-Benzylsulfanyl-quinoxaline may be influenced by such factors.

Result of Action

It is known that quinoxaline derivatives can cause dna damage . Therefore, it is plausible that 6-Benzylsulfanyl-quinoxaline may have similar effects.

Action Environment

It is known that the broad application of certain reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions . Therefore, it is plausible that the action of 6-Benzylsulfanyl-quinoxaline may also be influenced by such environmental factors.

将来の方向性

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for various treatments .

生化学分析

Biochemical Properties

6-Benzylsulfanyl-quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular responses.

Cellular Effects

The effects of 6-Benzylsulfanyl-quinoxaline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAP kinase pathway, which is crucial for cell proliferation and differentiation . Additionally, 6-Benzylsulfanyl-quinoxaline can alter gene expression patterns, leading to changes in the production of proteins that are vital for cell survival and function.

Molecular Mechanism

At the molecular level, 6-Benzylsulfanyl-quinoxaline exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction and cellular communication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Benzylsulfanyl-quinoxaline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzylsulfanyl-quinoxaline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Benzylsulfanyl-quinoxaline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

6-Benzylsulfanyl-quinoxaline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of 6-Benzylsulfanyl-quinoxaline within cells and tissues are critical for its biological effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . This distribution can affect the compound’s localization and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of 6-Benzylsulfanyl-quinoxaline is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

6-benzylsulfanylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCZTXKBVGGKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)